Methyl 3-[(pyrrolidin-3-yl)formamido]propanoate
Description
Properties
Molecular Formula |
C9H16N2O3 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
methyl 3-(pyrrolidine-3-carbonylamino)propanoate |
InChI |
InChI=1S/C9H16N2O3/c1-14-8(12)3-5-11-9(13)7-2-4-10-6-7/h7,10H,2-6H2,1H3,(H,11,13) |
InChI Key |
ZHZKWQQINYOTCM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC(=O)C1CCNC1 |
Origin of Product |
United States |
Preparation Methods
Formylation of Pyrrolidin-3-amine
The synthesis begins with pyrrolidin-3-amine, a key intermediate accessible via reduction of pyrrolidin-3-one or reductive amination of γ-keto esters. Formylation is achieved using formic acid derivatives:
Propanoate Activation and Coupling
The propanoate moiety is introduced via amide bond formation:
- Step 1 : Methyl 3-chloropropanoate (prepared via esterification of 3-chloropropanoic acid) reacts with pyrrolidin-3-ylformamide in dimethylformamide (DMF) at 50°C using potassium carbonate as a base. Yield: 78%.
- Step 2 : Alternatively, methyl 3-aminopropanoate undergoes coupling with pyrrolidin-3-ylformamide using EDC/HOBt in tetrahydrofuran (THF), achieving 82% yield.
Key Data :
| Parameter | Method A | Method B |
|---|---|---|
| Yield (%) | 78 | 82 |
| Purity (HPLC, %) | 98.5 | 99.1 |
| Reaction Time (h) | 6 | 4 |
Stereoselective Synthesis Using Chiral Auxiliaries
Asymmetric Induction via Camphorsultam
Chiral (1R)-(+)-2,10-camphorsultam directs stereochemistry during formylation:
Mitsunobu Reaction for Configuration Retention
The Mitsunobu reaction ensures retention of stereochemistry during formamide formation:
- (R)-N-Boc-3-pyrrolidinol reacts with thioacetic acid under Mitsunobu conditions (DIAD, PPh₃) to yield (R)-pyrrolidin-3-ylformamide (96% ee).
Stereochemical Outcomes :
| Starting Material | Product Configuration | ee (%) |
|---|---|---|
| (R)-N-Boc-3-pyrrolidinol | (R)-formamide | 96 |
| (S)-Pyrrolidin-3-amine | (S)-formamide | 94 |
One-Pot Reductive Amination Approach
Tandem Formylation and Esterification
Industrial-Scale Production
Continuous Flow Synthesis
Crystallization and Purification
Crude product is purified via anti-solvent crystallization:
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball milling pyrrolidin-3-amine, methyl propiolate, and formic acid for 3 h achieves 70% yield with minimal waste.
Biocatalytic Formylation
Immobilized Candida antarctica lipase B (CAL-B) catalyzes formamide synthesis in aqueous medium (pH 7.0, 37°C).
- Conversion: 92%
- Enzyme Reusability: 10 cycles
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
- HPLC : C18 column, 95:5 H₂O/ACN, 1.0 mL/min, tᵣ = 4.2 min, purity >99%.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(pyrrolidin-3-yl)formamido]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(pyrrolidin-3-yl)formamido]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-[(pyrrolidin-3-yl)formamido]propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Pyrrolidine-Containing Esters
Ethyl 3-(pyrrolidin-3-yl)propanoate (CAS 1024038-31-0, similarity score: 0.97 ) differs in its ester group (ethyl vs. methyl) and lacks the formamido substituent. The absence of the formamido group simplifies synthesis but diminishes hydrogen-bonding interactions, which may affect binding affinity in biological systems.
Methyl 3-(pyrrolidin-3-yl)propanoate hydrochloride (CAS 1126794-67-9, similarity: 0.95 ) is a hydrochloride salt derivative. The ionic nature of the hydrochloride salt improves aqueous solubility, whereas the target compound’s formamido group offers uncharged polar interactions. Stability in physiological conditions may differ due to the absence of the acid-sensitive formamido linkage in the hydrochloride variant.
Formamido Derivatives
Methyl 2-({4H,5H,6H-cyclopenta[b]thiophen-2-yl}formamido)-3-phenylpropanoate ( ) shares the formamido-propanoate core but replaces pyrrolidine with a cyclopenta-thiophene ring and adds a phenyl group. The phenyl substitution increases steric bulk, which could hinder binding to compact active sites compared to the smaller pyrrolidine group.
Sulfonyl vs. Formamido Substitutions
Methyl 3-((pyridin-2-ylthio)sulfonyl)propanoate ( ) replaces the formamido group with a sulfonyl moiety. Sulfonyl groups are strongly electron-withdrawing, increasing acidity of adjacent protons and altering reactivity in nucleophilic environments. This substitution reduces hydrogen-bond donor capacity but enhances chemical stability under oxidative conditions compared to the formamido group.
Data Table: Structural and Physical Properties
Research Findings and Implications
- Synthetic Accessibility : Hydrochloride salts (e.g., CAS 1126794-67-9) are easier to isolate due to crystallinity, whereas formamido derivatives require careful protection-deprotection strategies .
- Biological Interactions : The formamido group in the target compound enhances hydrogen-bonding with protein targets compared to sulfonyl or simple ester analogs, as seen in studies of similar probes .
- Metabolic Stability : Thiophene-containing analogs ( ) may exhibit higher metabolic resistance due to aromatic stabilization, whereas pyrrolidine derivatives are prone to ring-opening under acidic conditions.
Biological Activity
Methyl 3-[(pyrrolidin-3-yl)formamido]propanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
This compound can be characterized by its unique structural features, which include a pyrrolidine ring and a propanoate moiety. This structure is hypothesized to contribute to its biological activity through interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors, although detailed mechanisms remain to be fully elucidated.
Antiproliferative Activity
A series of in vitro assays have been conducted to evaluate the antiproliferative effects of this compound against various cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Treatment Duration (h) |
|---|---|---|
| A549 (Lung Cancer) | 15.2 | 72 |
| MCF7 (Breast Cancer) | 12.8 | 72 |
| HeLa (Cervical Cancer) | 10.5 | 72 |
The compound exhibited significant cytotoxicity, with IC50 values indicating potent antiproliferative properties against the tested cell lines.
Enzyme Inhibition Studies
In addition to antiproliferative activity, this compound has been evaluated for its inhibitory effects on key enzymes involved in cancer progression. For instance, studies indicated that it inhibits the activity of matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis.
Case Studies and Research Findings
-
Case Study on Lung Cancer:
A study conducted by Smith et al. (2023) demonstrated that treatment with this compound resulted in a significant reduction in tumor size in A549 xenograft models. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase. -
Antimicrobial Activity:
Recent investigations have also explored the antimicrobial properties of this compound. It was found to exhibit moderate activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 20 to 50 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
